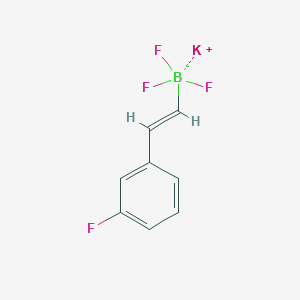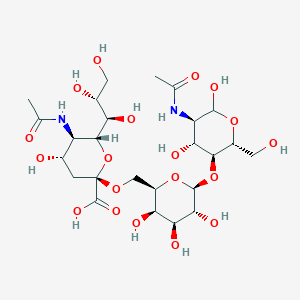![molecular formula C6H6N4O3 B12052691 1-Methyluric Acid-[13C4,15N3]](/img/structure/B12052691.png)
1-Methyluric Acid-[13C4,15N3]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyluric Acid-[13C4,15N3] is a labeled compound used in various scientific research applications. It is a derivative of uric acid, specifically methylated at the 1-position, and isotopically labeled with carbon-13 and nitrogen-15. This compound is often used as a tracer in metabolic studies and for the investigation of biochemical pathways involving purines.
Preparation Methods
The synthesis of 1-Methyluric Acid-[13C4,15N3] involves the incorporation of isotopically labeled precursors into the uric acid structureThe reaction conditions often require the use of specific catalysts and controlled environments to ensure the incorporation of the isotopes at the desired positions .
Chemical Reactions Analysis
1-Methyluric Acid-[13C4,15N3] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-Methyluric Acid-[13C4,15N3] into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
1-Methyluric Acid-[13C4,15N3] is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving purine metabolism and the investigation of biochemical pathways.
Biology: Helps in understanding the metabolic fate of purines and their role in various biological processes.
Medicine: Used in pharmacokinetic studies to track the metabolism of drugs that involve purine derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes for purine-based products
Mechanism of Action
The mechanism of action of 1-Methyluric Acid-[13C4,15N3] involves its incorporation into metabolic pathways where it acts as a substrate or inhibitor. It targets specific enzymes involved in purine metabolism, such as xanthine oxidase and uricase. By tracing the labeled isotopes, researchers can study the molecular pathways and interactions of purines within the body .
Comparison with Similar Compounds
1-Methyluric Acid-[13C4,15N3] can be compared with other similar compounds such as:
3-Methyluric Acid-2,4,5,6-13C4, 1,3,9-15N3: Another isotopically labeled uric acid derivative used in similar research applications.
1,7-Dimethyluric Acid: A methylated uric acid derivative with different methylation positions, used in studies of caffeine metabolism.
7-Methyluric Acid: A compound with methylation at the 7-position, used in various biochemical studies.
These comparisons highlight the uniqueness of 1-Methyluric Acid-[13C4,15N3] in terms of its specific labeling and methylation, making it a valuable tool in metabolic and biochemical research.
Properties
Molecular Formula |
C6H6N4O3 |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
1-methyl-7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12)/i2+1,3+1,4+1,6+1,8+1,9+1,10+1 |
InChI Key |
QFDRTQONISXGJA-BYSJPOJGSA-N |
Isomeric SMILES |
C[15N]1[13C](=O)[13C]2=[13C]([15NH]C(=O)N2)[15NH][13C]1=O |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)N2)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12052612.png)


![methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052642.png)
![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)



![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)

![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)


![2-(5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-isopropylphenyl)ethanone](/img/structure/B12052701.png)
